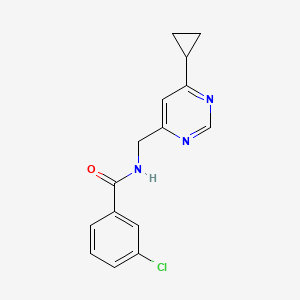
3-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that similar compounds have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra2.
Synthesis Analysis
The synthesis of “3-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide” is not explicitly mentioned in the available resources. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity2.Molecular Structure Analysis
The molecular structure of “3-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide” is not provided in the available resources.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide” are not provided in the available resources.Scientific Research Applications
Neuroleptic Activity : Benzamides like 3-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide have been explored for their neuroleptic activity. Studies have shown that certain benzamides exhibit potent inhibitory effects on behaviors induced by drugs like apomorphine, suggesting potential uses in treating psychosis (Iwanami et al., 1981).
Antimicrobial Activity : Some derivatives of N-benzimidazol-1-yl-methyl-benzamide have shown significant antimicrobial properties. This includes activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans (Sethi et al., 2016).
Bioactivity of Metal Complexes : Benzamide compounds and their metal complexes have been synthesized and evaluated for antibacterial activity. Copper complexes, in particular, displayed better activities compared to free ligands against several bacteria (Khatiwora et al., 2013).
Antibacterial and Antifungal Activity : Substituted benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds containing specific moieties showed significant activity, comparable to standard drugs like Streptomycin (Vijaya Laxmi et al., 2019).
Investigation of Mitochondrial Reductive Function : The mitochondrial reductive function of certain benzamide compounds has been studied, revealing that some compounds exhibit moderate toxicity to specific cell lines (Bellili et al., 2022).
Pharmacokinetics in Cancer Treatment : The pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which are structurally related to benzamides, have been studied. This research is particularly relevant for the treatment of cancer (Teffera et al., 2013).
Antitumor Agents : Certain benzothiazole derivatives, including benzamides, have been synthesized and evaluated as potent antitumor agents, showing significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Anti-Fibrosis Drug Potential : The pharmacokinetics and tissue distribution of specific benzamide derivatives have been studied for their potential as anti-fibrotic drugs (Kim et al., 2008).
KCNQ2/Q3 Potassium Channel Openers for Epilepsy : N-pyridyl benzamides have been identified as potential KCNQ2/Q3 potassium channel openers, useful in treating epilepsy and pain (Amato et al., 2011).
Pro-Apoptotic Anticancer Agents : Indapamide derivatives, including benzamides, have been synthesized as pro-apoptotic agents with potential anticancer activity (Yılmaz et al., 2015).
Anti-Inflammatory Activity : The synthesis and anti-inflammatory activity of various benzamide derivatives have been explored, showing potential as NSAIDs alternatives (Kalsi et al., 1990).
Antitubercular Scaffold : Novel benzamide derivatives have been synthesized and evaluated for their potential as anti-tubercular agents (Nimbalkar et al., 2018).
Selective Antidopaminergic Activity : Certain benzamides show selective antidopaminergic activity, suggesting potential applications in treating conditions like schizophrenia (Usuda et al., 2004).
Metabolic Pathway Studies : Research on the metabolic pathways and disposition of benzamide derivatives helps understand their pharmacokinetics and potential clinical applications (Yue et al., 2011).
Capillary Electrophoresis for Quality Control : Nonaqueous capillary electrophoresis has been utilized for the separation of benzamide derivatives, aiding in quality control processes (Ye et al., 2012).
Bactericidal Activity Against MRSA : Substituted benzamides have been assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant effectiveness (Zadrazilova et al., 2015).
Antidepressant Synthesis : Benzamide compounds have been synthesized as potential antidepressants, particularly targeting MAO inhibitors (Donskaya et al., 2004).
Antimycobacterial Activity : Research into N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives has shown promising antimycobacterial properties (Nayak et al., 2016).
Safety And Hazards
There is no specific information available on the safety and hazards of “3-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide”.
Future Directions
The future directions for “3-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide” are not explicitly mentioned in the available resources. However, similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating potential for further development2.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-12-3-1-2-11(6-12)15(20)17-8-13-7-14(10-4-5-10)19-9-18-13/h1-3,6-7,9-10H,4-5,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSCYYYDCYAPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

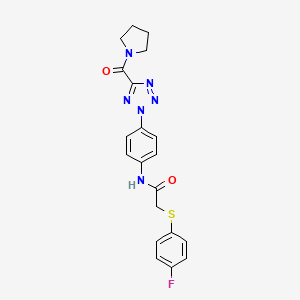
![9-(4-bromophenyl)-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466699.png)
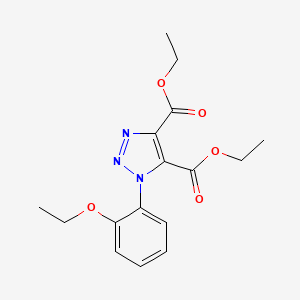
![3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2466701.png)
![1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2466703.png)
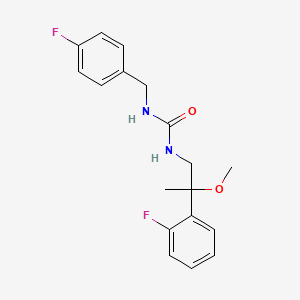
![1-Propanoyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2466707.png)
![8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2466708.png)
![2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B2466709.png)
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2466712.png)
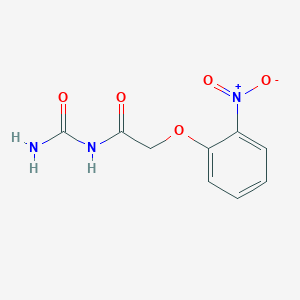
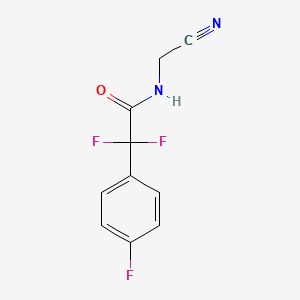
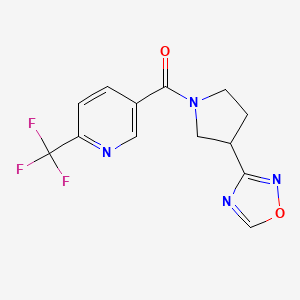
![N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2466719.png)